Cas no 1013757-10-2 (3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)

3-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core functionalized with a 2-chlorobenzenesulfonyl-piperazine moiety and a 3-methylpyrazole substituent. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both sulfonyl and piperazine groups may confer favorable binding properties for targeting specific enzymes or receptors. The chlorobenzene and pyrazole components enhance its versatility in further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine structure
1013757-10-2 structure
Product Name:3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS No:1013757-10-2
MF:C18H19ClN6O2S
MW:418.900460481644
CID:6525574
Update Time:2025-05-19

3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
    • 3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
    • Pyridazine, 3-[4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)-
    • Inchi: 1S/C18H19ClN6O2S/c1-14-8-9-25(22-14)18-7-6-17(20-21-18)23-10-12-24(13-11-23)28(26,27)16-5-3-2-4-15(16)19/h2-9H,10-13H2,1H3
    • InChI Key: LHARCLPGSRKYIX-UHFFFAOYSA-N
    • SMILES: C1(N2CCN(S(C3=CC=CC=C3Cl)(=O)=O)CC2)=NN=C(N2C=CC(C)=N2)C=C1

3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Pricemore >>

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Additional information on 3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Introduction to 3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1013757-10-2)

3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a sophisticated organic compound characterized by its intricate molecular structure, which combines a piperazine moiety with a pyridazine ring and a chlorobenzene sulfonamide substituent. This compound, identified by its CAS number 1013757-10-2, has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications and structural complexity.

The molecular architecture of this compound is highly relevant in the context of drug discovery, particularly in the development of central nervous system (CNS) therapeutics. The presence of the piperazine ring is a key feature, as it is commonly found in a variety of bioactive molecules, including antipsychotics and antidepressants. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, making them valuable candidates for further investigation.

The pyridazine moiety in the structure contributes to the compound's unique pharmacophoric properties. Pyridazines have been extensively studied for their role in various biological processes and their potential as pharmacological agents. Specifically, the 3-methyl substitution on the pyrazole ring enhances the compound's lipophilicity, which can be advantageous for blood-brain barrier penetration—a critical factor for CNS drugs.

The sulfonamide group attached to the piperazine ring adds another layer of complexity to the molecule. Sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In this context, the 2-chlorobenzenesulfonyl substituent may influence the compound's interactions with biological targets, potentially enhancing its binding affinity and efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets at an unprecedented level of detail. These studies have highlighted the potential of 3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine as a lead compound for further optimization. Specifically, virtual screening and docking studies have identified specific binding pockets on enzymes and receptors relevant to neurological disorders.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors. These findings are particularly intriguing given the growing interest in multireceptor-targeting strategies for treating complex CNS disorders. The compound's ability to interact with multiple receptor systems may provide a synergistic effect, leading to improved therapeutic outcomes.

The synthesis of this compound presents a significant challenge due to its complex structure. Advanced synthetic methodologies, such as multi-step organic synthesis and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The development of scalable synthetic routes is crucial for advancing this compound into clinical trials and eventual therapeutic use.

Ethical considerations and regulatory compliance are paramount in the development of any new pharmaceutical agent. The synthesis and testing of 3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine must adhere to stringent guidelines to ensure safety and efficacy. Collaborative efforts between academic researchers, industry scientists, and regulatory bodies are essential to navigate these challenges effectively.

The future prospects for this compound are promising, with ongoing research focused on optimizing its pharmacokinetic properties and exploring novel therapeutic applications. Innovations in drug delivery systems may further enhance its clinical potential by improving bioavailability and reducing side effects. As our understanding of neurological disorders continues to evolve, compounds like 3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine are poised to play a significant role in addressing unmet medical needs.

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